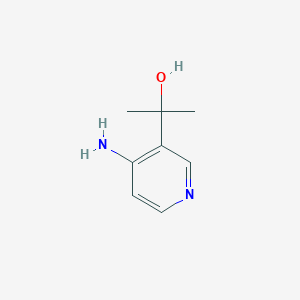

2-(4-Aminopyridin-3-yl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopyridin-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIVTQPOFYMBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CN=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339013-26-1 | |

| Record name | 2-(4-aminopyridin-3-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Aminopyridin 3 Yl Propan 2 Ol and Analogous Structures

Established Synthetic Routes to Aminopyridine-Propanol Architectures

The construction of aminopyridine-propanol scaffolds can be approached through several established synthetic disconnections. A common strategy involves the initial synthesis of a suitably functionalized pyridine (B92270) ring, followed by the introduction of the amino and propan-2-ol groups.

One classical approach begins with a substituted pyridine derivative, such as a halopyridine or a pyridine carboxylic acid, which serves as a handle for further elaboration. For instance, a 3-halopyridine can undergo nucleophilic substitution or cross-coupling reactions to introduce a precursor to the propan-2-ol moiety. Subsequently, the amino group can be installed via nitration and reduction, or through amination reactions.

Alternatively, a fragment-coupling approach can be employed, where a pyridine ring is formed from acyclic precursors already bearing the necessary functionalities or their masked equivalents. For example, a condensation reaction between a β-keto ester and an enamine could, in principle, be adapted to form the pyridine core with the desired substitution pattern.

A more direct method involves the functionalization of a pre-existing aminopyridine. For example, 4-aminopyridine (B3432731) can be subjected to reactions that introduce the propan-2-ol group at the 3-position. This often requires ortho-lithiation or other directed metalation strategies, followed by quenching with an appropriate electrophile like acetone (B3395972). However, the regioselectivity of such reactions can be challenging to control.

The table below summarizes some potential starting materials and the general synthetic transformations required to access aminopyridine-propanol structures.

| Starting Material | Key Transformations | Potential Challenges |

| 3-Halopyridine | Grignard formation followed by reaction with acetone; Nitration and reduction of the pyridine ring. | Regioselectivity of nitration; compatibility of the Grignard reagent with the pyridine ring. |

| Pyridine-3-carboxylic acid | Conversion to an amide, followed by addition of a methyl organometallic reagent; Curtius, Hofmann, or Lossen rearrangement to install the amino group. | Harsh reaction conditions for rearrangements; potential for side reactions. |

| 4-Aminopyridine | Directed ortho-metalation followed by reaction with acetone. | Regioselectivity and efficiency of the metalation step. |

| Acyclic Precursors | Multi-step condensation and cyclization reactions. | Complexity of the synthesis and potential for low overall yields. |

Functional Group Interconversions and Derivatization Approaches

Functional group interconversions (FGIs) are fundamental to the synthesis of complex molecules like 2-(4-aminopyridin-3-yl)propan-2-ol, allowing for the strategic manipulation of reactive centers. fiveable.meimperial.ac.uk These transformations are often employed in the later stages of a synthetic sequence to unmask or introduce the desired amino and alcohol functionalities, thereby avoiding potential interferences with other reagents. scribd.comvanderbilt.edu

A key FGI in the synthesis of aminopyridines is the reduction of a nitro group. A 3-nitro-4-substituted pyridine can be a versatile intermediate. The nitro group can be introduced via electrophilic nitration of a suitable pyridine precursor and subsequently reduced to the desired amino group using various reducing agents such as H₂/Pd/C, SnCl₂, or Fe/HCl.

The propan-2-ol moiety can be installed through the reaction of an organometallic reagent with a ketone or an ester. For example, a 3-acetyl-4-aminopyridine could be synthesized and then treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to generate the tertiary alcohol. Conversely, a 4-amino-3-pyridinecarboxylic acid ester could be reacted with an excess of a methyl organometallic reagent to yield the same propan-2-ol structure.

The amino group itself can be used to direct subsequent reactions. For instance, the amino group can be protected to allow for selective functionalization at other positions of the pyridine ring. Common protecting groups for the amino functionality include acetyl (Ac) or tert-butyloxycarbonyl (Boc) groups. After the desired transformations, these protecting groups can be removed under specific conditions to reveal the free amine.

The following table provides examples of functional group interconversions that could be relevant to the synthesis of this compound.

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Nitro (-NO₂) | Amino (-NH₂) | H₂, Pd/C; SnCl₂, HCl; Fe, NH₄Cl |

| Ester (-COOR) | Tertiary Alcohol (-C(OH)(CH₃)₂) | CH₃MgBr or CH₃Li (excess) |

| Ketone (-COCH₃) | Tertiary Alcohol (-C(OH)(CH₃)₂) | CH₃MgBr or CH₃Li |

| Carboxylic Acid (-COOH) | Amino (-NH₂) | Via Curtius, Hofmann, or Lossen rearrangement |

| Halogen (-Br, -Cl) | Propan-2-ol precursor (-C(O)CH₃) | Palladium-catalyzed cross-coupling with an acetyl equivalent |

Catalytic Strategies in Aminopyridine-Propanol Synthesis (e.g., Borrowing Hydrogen Strategy)

Modern catalytic methods offer efficient and atom-economical routes to complex molecules. The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as a powerful tool for the formation of C-N and C-C bonds. acs.orgunivie.ac.atscripps.edu This methodology allows for the use of alcohols as alkylating agents, with water being the only byproduct, making it a green and sustainable approach. researchgate.net

In the context of aminopyridine synthesis, the borrowing hydrogen strategy can be employed for the N-alkylation of amines with alcohols. univie.ac.at The general mechanism involves the temporary oxidation of an alcohol to an aldehyde or ketone by a transition metal catalyst, which "borrows" the hydrogen. scripps.edu The resulting carbonyl compound then reacts with an amine to form an imine or enamine, which is subsequently reduced by the catalyst using the borrowed hydrogen to yield the alkylated amine. acs.org

While direct application to form the C-C bond of the propan-2-ol group on the pyridine ring is less common, analogous borrowing hydrogen strategies can be envisioned for the derivatization of the aminopyridine core. For instance, a primary alcohol could be coupled with an aminopyridine to generate an N-alkylated product.

More relevant to the synthesis of the target structure, transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. For example, a 3-halo-4-aminopyridine could be coupled with a suitable propan-2-ol-containing organometallic reagent in a Suzuki, Stille, or Negishi reaction. Alternatively, a 3-borylated or 3-stannylated aminopyridine could be coupled with a propan-2-ol precursor bearing a halide or triflate.

The development of novel catalytic systems, including those based on palladium, ruthenium, iridium, and earth-abundant metals like iron and manganese, continues to expand the synthetic chemist's toolbox for the construction of complex molecules like this compound. univie.ac.atrsc.org These catalytic methods often provide milder reaction conditions and greater functional group tolerance compared to classical synthetic routes.

The table below outlines some catalytic strategies that could be adapted for the synthesis of aminopyridine-propanol structures.

| Catalytic Strategy | Description | Potential Application |

| Borrowing Hydrogen | N-alkylation of amines using alcohols as alkylating agents, catalyzed by transition metals (e.g., Ru, Ir). acs.orgunivie.ac.at | Derivatization of the amino group of an aminopyridine. |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. | Coupling of a 3-halopyridine with a propan-2-ol-containing boronic acid or ester. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with a halide or triflate. | Coupling of a 3-stannylpyridine with a propan-2-ol-containing halide. |

| Directed C-H Activation | Transition metal-catalyzed functionalization of a C-H bond directed by a nearby functional group. | Direct introduction of a functional group at the 3-position of 4-aminopyridine. |

Coordination Chemistry of 2 4 Aminopyridin 3 Yl Propan 2 Ol As a Multidentate Ligand

Design and Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with aminopyridine-based ligands is a well-established area of research. nih.gov These syntheses are typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For 2-(4-aminopyridin-3-yl)propan-2-ol, a similar approach would be anticipated. The design of these complexes would likely focus on leveraging the multiple donor sites of the ligand to create mononuclear or polynuclear structures with specific geometries and electronic properties.

The general synthetic route would involve the reaction of this compound with various transition metal salts, such as chlorides, nitrates, or acetates, in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov The reaction mixture is often refluxed to ensure complete reaction, followed by cooling to induce crystallization of the metal complex. jocpr.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the coordination number and the final structure of the complex. ekb.eg For instance, a 1:1, 1:2, or other molar ratio can be employed to favor the formation of different complex species. researchgate.net

The choice of the transition metal is crucial in determining the properties of the resulting complex. Early transition metals, for example, have been shown to form stable complexes with aminopyridinato ligands. vot.pl Late transition metals from the 3d series (e.g., Mn, Co, Ni, Cu, Zn) are also commonly used due to their variable oxidation states and coordination geometries. ekb.eg The synthesis of complexes with these metals and aminopyridine ligands often results in compounds with interesting magnetic and electronic properties.

A hypothetical reaction for the synthesis of a cobalt(II) complex can be envisioned as follows:

CoCl₂ + 2(C₈H₁₂N₂O) → [Co(C₈H₁₂N₂O)₂]Cl₂

This reaction would yield a complex where two molecules of this compound are coordinated to a central cobalt(II) ion. The versatility of aminopyridine ligands allows for the formation of a wide array of complexes with diverse structures and potential applications. nih.govpvpcollegepatoda.org

Chelation Behavior and Metal-Ligand Interactions (e.g., Preferential Coordination through Amino Group)

The multidentate nature of this compound allows for various coordination modes. The ligand possesses three potential donor sites: the pyridine (B92270) nitrogen, the amino nitrogen, and the oxygen of the hydroxyl group. The chelation behavior and the preferred coordination site are influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the steric hindrance around the donor atoms.

Based on the principles of coordination chemistry and studies of similar ligands, it is expected that this compound would primarily act as a bidentate or a bridging ligand. Preferential coordination is often observed in ligands with multiple donor sites. researchgate.net In the case of aminopyridine derivatives, coordination through the pyridine nitrogen and the amino nitrogen is a common motif, leading to the formation of a stable five-membered chelate ring. nih.gov This is due to the favorable thermodynamics of chelation.

However, the steric bulk of the propan-2-ol group might influence the coordination geometry. The hydroxyl group could also participate in coordination, especially with harder metal ions, potentially leading to a tridentate coordination mode. Alternatively, the hydroxyl group might remain uncoordinated or participate in hydrogen bonding, which can stabilize the crystal lattice of the complex. researchgate.net

The amino group is a strong σ-donor and is expected to readily coordinate to a wide range of transition metals. The pyridine nitrogen, also a good donor, will likely participate in coordination as well. The relative basicity of the amino and pyridine nitrogen atoms will play a role in the strength of the metal-ligand bond. In some aminopyridine complexes, the ligand has been observed to act as a bridging ligand, connecting two metal centers, which could lead to the formation of coordination polymers.

| Potential Donor Site | Expected Coordination Behavior | Rationale |

| Pyridine Nitrogen | Strong coordination | The nitrogen atom in the pyridine ring is a well-established donor site in coordination chemistry. |

| Amino Nitrogen | Strong coordination, likely preferential | The amino group is a strong Lewis base and is expected to form a stable coordinate bond with transition metals. Chelation involving the amino and pyridine nitrogens is common. nih.gov |

| Hydroxyl Oxygen | Possible coordination, may act as a bridging or hydrogen bonding site | Coordination of the hydroxyl group is possible, especially with hard metal ions. It may also remain uncoordinated and participate in intermolecular hydrogen bonding to stabilize the crystal structure. researchgate.net |

Spectroscopic and X-ray Structural Characterization of Metal Complexes

The characterization of newly synthesized metal complexes is essential to determine their structure and properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination will shift. For instance, a shift in the ν(N-H) stretching frequency of the amino group and the ν(C=N) stretching frequency of the pyridine ring would indicate their involvement in coordination with the metal ion. ekb.eg If the hydroxyl group coordinates, a shift in the ν(O-H) band would also be observed.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. This data can help in determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. nih.gov Chemical shifts of the protons and carbons near the coordination sites would be affected upon complexation.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its stoichiometry. nih.gov

X-ray Structural Characterization:

| Technique | Information Obtained | Expected Observations for a [M(this compound)₂]X₂ Complex |

| IR Spectroscopy | Identification of coordinated functional groups | Shifts in ν(N-H), ν(C=N), and potentially ν(O-H) bands upon complexation. ekb.eg |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry | d-d transition bands characteristic of the metal ion's geometry (e.g., octahedral, tetrahedral). ekb.eg |

| NMR Spectroscopy (for diamagnetic complexes) | Solution-state structure and ligand environment | Changes in the chemical shifts of protons and carbons adjacent to the N and O donor atoms. nih.gov |

| Mass Spectrometry | Molecular weight and stoichiometry | A molecular ion peak corresponding to the formula of the complex. nih.gov |

| X-ray Diffraction | Solid-state structure, bond lengths, and angles | Precise determination of the coordination geometry, identification of coordinated atoms, and intermolecular interactions. jocpr.comresearchgate.net |

Catalytic Applications of 2 4 Aminopyridin 3 Yl Propan 2 Ol and Its Derivatives

Organocatalysis and Nucleophilic Catalysis by Aminopyridines (e.g., Asymmetric Acylation)

Aminopyridine derivatives, particularly chiral variants, have emerged as powerful organocatalysts, primarily functioning as nucleophilic catalysts. Their mode of action is centered on the nucleophilic character of the pyridine (B92270) nitrogen atom, which can initiate a variety of chemical transformations.

Chiral 4-(N,N-dialkylamino)pyridine (DMAP) analogues are a prominent class of aminopyridine-based organocatalysts. These catalysts have proven to be highly effective in promoting asymmetric acyl-transfer reactions. The catalytic cycle typically involves the nucleophilic attack of the aminopyridine on an acylating agent, such as an anhydride, to form a reactive acylpyridinium intermediate. This intermediate is then susceptible to attack by a nucleophile, leading to the acylated product and regeneration of the catalyst. In the context of asymmetric synthesis, the chirality of the aminopyridine catalyst is transferred to the product, resulting in an enantioselective transformation. dntb.gov.ua

The design of the chiral aminopyridine catalyst is crucial for achieving high enantioselectivity. Steric and electronic factors of the substituents on the aminopyridine scaffold influence the catalyst's activity and the stereochemical outcome of the reaction. For instance, readily assembled chiral 4-N,N-dialkylaminopyridine derivatives have been successfully employed in asymmetric acyl-transfer reactions, demonstrating the versatility of this catalyst class. dntb.gov.ua Furthermore, primary amine-based organocatalysts, including those derived from Cinchona alkaloids and other chiral amines, have been shown to be highly effective and versatile in a wide array of enantioselective organic reactions, often complementing or surpassing the efficacy of secondary amine-mediated transformations. rsc.org

The catalytic efficiency of these aminopyridine derivatives is often evaluated based on the yield and enantiomeric excess (ee) of the product. The following table summarizes representative findings in asymmetric acylation using chiral aminopyridine-type catalysts.

| Catalyst Type | Substrate | Acylating Agent | Product Yield | Enantiomeric Excess (ee) | Reference |

| Chiral 4-N,N-dialkylaminopyridine derivative | Secondary Alcohols | Acetic Anhydride | High | Up to 99% | dntb.gov.ua |

| Primary amine-based organocatalyst | α,β-Unsaturated Aldehydes | - | High | High | rsc.org |

Transition Metal Catalysis Involving Aminopyridine-Propanol Ligands (e.g., Alkylation of Amines with Alcohols)

The aminopyridine-propanol scaffold present in 2-(4-Aminopyridin-3-yl)propan-2-ol and its derivatives makes these compounds excellent candidates for ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the propanol (B110389) group can act as a bidentate N,O-ligand, forming stable chelate complexes with various transition metals. This chelation can enhance the catalytic activity and selectivity of the metal center. nih.gov

A significant application of such complexes is in the N-alkylation of amines with alcohols, a green and atom-economical process that produces water as the only byproduct. rsc.org In these reactions, the transition metal complex catalyzes the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal complex, followed by the condensation of the carbonyl compound with an amine to form an imine or enamine. Finally, the metal hydride species, formed during the initial oxidation step, reduces the imine or enamine to the corresponding alkylated amine.

A variety of transition metals, including ruthenium, iridium, rhodium, and nickel, have been employed in combination with aminopyridine-type ligands for this transformation. rsc.orgnih.gov The electronic and steric properties of the aminopyridine-propanol ligand can be fine-tuned to optimize the performance of the catalyst for specific substrates. For example, early transition metal complexes containing aminopyridinato ligands have been studied for their unique binding modes and catalytic applications. vot.pl

The following table presents a summary of different transition metal catalyst systems utilizing aminopyridine or related ligands for the alkylation of amines with alcohols.

| Metal Catalyst | Ligand Type | Amine Substrate | Alcohol Substrate | Product Yield | Reference |

| Ru Complex | Pyridinyl alcohol | Primary Amines | Primary Alcohols | High | nih.gov |

| Ir Complex | Aminopyridine derivative | Secondary Amines | Primary Alcohols | High | nih.gov |

| Ni Complex | Ligand-free (in situ) | Anilines | Aromatic Alcohols | High | rsc.org |

| Cu(II) Complex | C1-symmetric aminopyridine | Nitromethane | Aromatic Aldehydes | Up to 99% | nih.gov |

Role in Controlled Nanoparticle Synthesis and Morphology Modulation (e.g., Selective Blocking of Crystal Facets)

In the realm of materials science, organic molecules play a crucial role as "capping agents" or "stabilizers" in the synthesis of nanoparticles. These agents adsorb onto the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape (morphology). researchgate.netnih.gov The functional groups of the capping agent determine its binding affinity to the nanoparticle surface. Molecules containing amine and hydroxyl groups, such as this compound and its derivatives, are particularly effective in this regard.

The amine group can coordinate with metal ions on the nanoparticle surface, while the hydroxyl group can also participate in binding or provide steric stabilization. By selectively binding to specific crystal facets of a growing nanoparticle, these capping agents can inhibit growth on those facets, leading to anisotropic growth and the formation of non-spherical nanoparticles such as nanorods, nanocubes, or nanoprisms. nih.gov The ability to control the morphology of nanoparticles is of great importance as their physical and chemical properties are often shape-dependent.

While specific studies on this compound as a capping agent are not extensively documented, the principles of nanoparticle stabilization by molecules with similar functionalities are well-established. For instance, various polymers and small molecules containing amines and alcohols are known to be effective in controlling the synthesis of metal and metal oxide nanoparticles. scispace.com The presence of both a Lewis basic nitrogen atom and a hydroxyl group in the aminopyridine-propanol structure suggests its potential to act as an effective stabilizer and morphology-directing agent in nanoparticle synthesis.

The table below provides examples of different types of capping agents and their influence on nanoparticle synthesis.

| Capping Agent Type | Functional Groups | Nanoparticle Type | Effect | Reference |

| Polyvinylpyrrolidone (PVP) | Amide, Carbonyl | Silver, Gold | Size and shape control, prevents aggregation | nih.gov |

| Chitosan | Amine, Hydroxyl | Metal, Metal Oxide | Biocompatible coating, stabilization | scispace.com |

| Ethylenediamine (EDA) | Amine | Various Metals | Complexing agent, size control | scispace.com |

| Citrate | Carboxylate, Hydroxyl | Gold, Silver | Electrostatic stabilization, size control | researchgate.net |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization as a Synthetic Intermediate for Complex Heterocyclic Scaffolds

The bifunctional nature of 2-(4-Aminopyridin-3-yl)propan-2-ol , featuring a nucleophilic amino group and a pyridine (B92270) nitrogen, makes it a prime candidate for constructing fused heterocyclic systems. The 4-amino group can participate in cyclization reactions with appropriate electrophilic partners to form a variety of fused pyridines.

N-Substituted 3-amino-4-halopyridines, for instance, are recognized as valuable synthetic intermediates for accessing imidazopyridines and similar heterocyclic systems. nih.gov This highlights the utility of the 3,4-disubstituted pyridine core in building complex scaffolds. Similarly, 3-aminopyridin-2(1H)-ones are employed in the synthesis of more intricate compounds, including oxazolo[5,4-b]pyridines. nih.gov

The general strategy involves the reaction of the amino group with a reagent that introduces a second reactive site, leading to an intramolecular cyclization. The tertiary alcohol of This compound could be envisioned to participate in or direct subsequent synthetic transformations.

Table 1: Potential Heterocyclic Scaffolds from 4-Aminopyridine (B3432731) Derivatives

| Starting Material Class | Reagent/Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Amino-4-halopyridines | Aldehydes (reductive amination) | N-Substituted 3-amino-4-halopyridines | nih.gov |

| N-Substituted 3-amino-4-halopyridines | Intramolecular cyclization | Imidazopyridines | nih.gov |

| 3-Aminopyridin-2(1H)-ones | Phosphorus oxychloride | Oxazolo[5,4-b]pyridines | nih.gov |

Participation in Multicomponent Reactions and Complex Molecule Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step by combining three or more reactants. youtube.comnih.gov The 4-aminopyridine scaffold is a known participant in such reactions. For example, 3-aminopyridine (B143674) can undergo a three-component reaction with a 1,3-diketone and acetone (B3395972) to furnish meta-hetarylanilines. beilstein-journals.org

Given its structure, This compound could theoretically participate in a variety of MCRs. The primary amino group can act as the amine component, reacting with carbonyl compounds and other starting materials to rapidly build molecular complexity. Enaminones, for example, react with aldehydes and primary amines in a three-component fashion to yield substituted 1,4-dihydropyridines. beilstein-journals.org

The specific substitution pattern of This compound could lead to novel, three-dimensional scaffolds that are of interest in medicinal chemistry and materials science. The tertiary alcohol provides a potential point for further derivatization or can influence the stereochemical outcome of the reaction.

Table 2: Examples of Multicomponent Reactions with Amine Building Blocks

| Amine Component | Other Reactants | Product Class | Reference |

|---|---|---|---|

| Primary amines | Enaminones, Aldehydes | 1,4-Dihydropyridines | beilstein-journals.org |

| 3-Aminopyridine | 1,3-Diketones, Acetone | meta-Hetarylanilines | beilstein-journals.org |

| Primary amines | Isocyanides, Carbonyl compounds, Carboxylic acids (Ugi reaction) | α-Acylamino amides | youtube.com |

Materials Science Applications of Aminopyridine Propanol Derivatives

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linkers. Aminopyridine derivatives are excellent candidates for such linkers due to the presence of multiple coordination sites.

The pyridine (B92270) nitrogen of 2-(4-Aminopyridin-3-yl)propan-2-ol can coordinate to a metal center, while the amino group can either serve as an additional coordination site or be post-synthetically modified to introduce new functionalities. This dual-functionality is crucial in creating complex, multi-dimensional structures. For instance, studies on various pyridine and bipyridyl derivatives have shown their ability to form 1D, 2D, and 3D coordination polymers with transition metals like cobalt(II) and copper(II). rsc.orgmdpi.com The specific geometry and connectivity of the resulting framework can be tuned by selecting appropriate metal ions and reaction conditions. acs.org

The presence of the 4-amino group is particularly significant. It can be used to modify materials post-synthesis, as demonstrated by the covalent attachment of 4-methylaminopyridine to an amino-containing MOF, NH2-MIL-101(Al), to create reactive self-detoxifying materials. acs.org The propan-2-ol group on this compound could also engage in hydrogen bonding, further influencing the packing and stability of the resulting framework. While compounds like 2-aminopyridine (B139424) have been used to support metal-metal bonded complexes, the specific structure of this compound offers unique steric and electronic properties that could lead to novel framework topologies and properties. researchgate.net

Table 1: Potential Coordination Modes of this compound in MOFs

| Functional Group | Potential Role in MOF/Coordination Polymer | Resulting Property |

|---|---|---|

| Pyridine Nitrogen | Primary coordination site for metal ions/clusters. | Forms the primary network structure. |

| Amino Group | Secondary coordination site; site for post-synthetic modification. | Increases framework dimensionality; introduces new functions. acs.org |

Precursors for Functional Nanomaterials and Catalytic Supports

Aminopyridine derivatives serve as valuable precursors for the synthesis of functional nanomaterials and for the modification of catalytic supports. Their ability to anchor onto surfaces and coordinate with metal precursors makes them ideal for creating highly active and stable catalytic systems.

The compound this compound can be used to functionalize the surface of materials like silica (B1680970) or magnetic nanoparticles. A notable example is the functionalization of silica-coated magnetic nanoparticles with 4-aminopyridine (B3432731) to create a recyclable catalyst for organic synthesis. tandfonline.com The amino group of the aminopyridine covalently binds to the support, while the pyridine nitrogen can then coordinate to a catalytically active metal. This approach creates a heterogeneous catalyst that combines the high efficiency of homogeneous catalysts with the ease of separation and reusability of heterogeneous ones.

Furthermore, aminopyridine compounds themselves can act as catalysts or be precursors to N-centered radicals for use in organic synthesis. acs.org The synthesis of various aminopyridine derivatives is often pursued because they are crucial intermediates in creating a wide range of heterocyclic compounds and materials. mdpi.comresearchgate.netnih.gov Copper-catalyzed systems have been shown to be efficient for the synthesis of aminopyridines, highlighting the strong interaction between aminopyridine moieties and catalytically relevant metals. researchgate.netmdpi.com The specific structure of this compound, with its additional alcohol functional group, could provide an additional point of interaction or modify the electronic properties of the catalytic center, potentially enhancing selectivity or activity.

Table 2: Research Findings on Aminopyridine-Based Catalytic Materials

| Precursor/Ligand | Nanomaterial/Support | Application | Reference |

|---|---|---|---|

| 4-Aminopyridine (AP) | Silica-coated magnetic nanoparticles (MNPs@SiO2-Pr-AP) | One-pot synthesis of pyranoquinoline derivatives. | tandfonline.com |

| N-Aminopyridinium salts | Not applicable (used directly) | Precursors for N-centered radicals in C-H amidation. | acs.org |

| 2-Aminopyridine | Copper(I) complexes | Precatalysts for S-arylation of thiols. | mdpi.com |

Development of Advanced Functional Materials with Specific Physicochemical Properties (e.g., Magnetic Materials)

The development of advanced functional materials with tailored magnetic, optical, or electronic properties is a major goal in materials science. The strategic selection of organic ligands in coordination polymers is a powerful method for tuning these properties. Pyridine-based ligands have been successfully used to construct materials exhibiting interesting magnetic phenomena. nih.gov

For example, cobalt(II) coordination polymers have been synthesized using different pyridine derivatives as linkers, resulting in frameworks with distinct structures and magnetic behaviors. rsc.org In one study, using 4,4'-dipyridine led to a 1D chain with weak antiferromagnetic coupling, while using 1,2,4,5-tetra(4-pyridyl)benzene resulted in a 2D network that exhibited slow magnetic relaxation, a characteristic of single-ion magnets. rsc.org This demonstrates that subtle changes in the linker can have profound effects on the magnetic properties of the final material.

The compound this compound, with its specific substitution pattern, would enforce a particular geometry on the resulting coordination sphere around a metal ion. This, in turn, influences the magnetic anisotropy and the exchange interactions between adjacent metal centers. The amino and propanol (B110389) groups can participate in supramolecular interactions like hydrogen bonding, which can further mediate magnetic exchange or stabilize a particular magnetic ordering. While direct experimental data on the magnetic properties of materials derived from this compound is not yet available, the established principles of magnetochemistry in coordination polymers suggest it is a promising candidate for creating new magnetic materials. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methylaminopyridine |

| NH2-MIL-101(Al) |

| 2-aminopyridine |

| 4,4'-dipyridine |

| 1,2,4,5-tetra(4-pyridyl)benzene |

| Cobalt(II) |

Conclusion and Future Research Perspectives

Identification of Emerging Research Frontiers and Synthetic Challenges

The absence of dedicated research on 2-(4-Aminopyridin-3-yl)propan-2-ol presents a clear opportunity for exploration. Emerging research frontiers for this compound would logically begin with its fundamental characterization and then extend to potential applications.

Emerging Research Frontiers:

Synthesis and Characterization: The primary research frontier is the development and optimization of a reliable synthetic route to produce This compound in good yield and purity. Following a successful synthesis, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) would be essential to confirm its structure and provide foundational data for all future studies.

Pharmacological Screening: Given the known biological activity of the 4-aminopyridine (B3432731) core, a key research direction would be to screen This compound for its activity as a potassium channel blocker. chemicalbook.com Further screening against a panel of other biological targets could uncover novel therapeutic potential.

Medicinal Chemistry Campaigns: Should initial screenings prove promising, This compound could serve as a lead compound in a medicinal chemistry campaign. The propan-2-ol group provides a handle for creating a library of derivatives to explore structure-activity relationships (SAR).

Computational and Theoretical Studies: In parallel with experimental work, computational modeling could be employed to predict the compound's physicochemical properties, conformational preferences, and potential binding modes with biological targets. nih.govmdpi.com

Synthetic Challenges:

The synthesis of This compound is not without its challenges. The primary difficulty lies in the selective functionalization of the 3-position of the 4-aminopyridine ring.

Direct Functionalization: Direct electrophilic substitution at the 3-position of 4-aminopyridine is challenging due to the directing effects of the amino group and the ring nitrogen.

Multi-step Synthesis: A multi-step approach would likely be necessary, potentially involving protection of the amino group, followed by a directed lithiation or halogenation at the 3-position. The subsequent introduction of the propan-2-ol group could be achieved via a Grignard reaction or a similar organometallic addition to a ketone precursor.

Control of Regioselectivity: Ensuring the desired regioselectivity at the 3-position will be a critical challenge that may require the use of specialized directing groups or catalytic systems.

Purification: The polarity of the amino and hydroxyl groups may present challenges in the purification of the final compound and its intermediates, potentially requiring specialized chromatographic techniques.

The successful navigation of these synthetic hurdles will be the gateway to unlocking the research potential of This compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Aminopyridin-3-yl)propan-2-ol in academic settings?

- Methodology : A plausible route involves reductive amination or nucleophilic substitution, leveraging protocols for analogous aminopyridine derivatives. For example, the reduction of ketone intermediates using sodium borohydride or catalytic hydrogenation could yield the propan-2-ol moiety. Similar synthetic strategies are described for 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols (via reduction of ketones) .

- Key Considerations : Optimize reaction conditions (solvent, temperature, catalyst) to minimize side reactions. Monitor progress via TLC or LC-MS.

Q. How can the purity and structure of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the aminopyridine ring and propan-2-ol group.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak).

- X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Use fume hoods and local exhaust ventilation to avoid inhalation of dust/aerosols.

- Wear PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Ground equipment to prevent static discharge, as fine dust accumulation may pose explosion risks (observed in related aminopyridine derivatives) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity or biological activity?

- Approach :

- Synthesize enantiomers via chiral catalysts or chiral resolution. Compare reaction kinetics (e.g., in coupling reactions) or biological assays (e.g., enzyme inhibition).

- Computational modeling (e.g., DFT calculations) can predict steric/electronic effects of stereoisomers. Refer to QSPR/QSAR studies for similar compounds .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

- Troubleshooting :

- Check for tautomerism in the aminopyridine ring (common in heterocycles) using variable-temperature NMR.

- Rule out impurities via column chromatography or recrystallization. Cross-validate with IR spectroscopy (e.g., -OH stretch at ~3200–3600 cm) .

Q. How can computational tools predict the physicochemical properties of this compound?

- Methods :

- Use software like Gaussian or NWChem for logP (lipophilicity), pKa (acid-base behavior), and solubility predictions.

- Molecular dynamics simulations can model interactions with solvents or biological targets. Benchmark against experimental data from related compounds (e.g., 2-amino-3-hydroxypyridine derivatives) .

Q. What are the challenges in characterizing decomposition products of this compound under varying conditions?

- Experimental Design :

- Perform stress testing (heat, light, pH extremes) and analyze degradation products via LC-MS/MS.

- Compare stability to structurally similar compounds (e.g., 2-(3,6-dichloropyridazin-4-yl)-2-methylpropanal, which undergoes oxidation/reduction) .

Methodological Notes

- Data Gaps : Direct evidence for this compound is limited; inferences are drawn from structurally related compounds (e.g., aminopyridinols, propanol derivatives).

- Ethical Compliance : Ensure all synthetic and handling protocols adhere to institutional safety guidelines, particularly for aminopyridines, which may have uncharacterized toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.